3-(3-fluorophenyl)-2H-1,2,4-thiadiazol-5-one
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Overview
Description
Compound “3-(3-fluorophenyl)-2H-1,2,4-thiadiazol-5-one” is a chemical entity registered in the PubChem database. It is known for its unique chemical structure and properties, which make it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of compound “3-(3-fluorophenyl)-2H-1,2,4-thiadiazol-5-one” involves multiple steps, including amidation, substitution, nitrification, reduction, and guanidination reactions. The starting material, 2-fluoro-4-methoxyaniline, undergoes these reactions to produce the desired compound .
Industrial Production Methods: The industrial production of compound “this compound” is designed to be economical and environmentally friendly. The process involves readily available raw materials and a simple procedure suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Compound “3-(3-fluorophenyl)-2H-1,2,4-thiadiazol-5-one” undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form oxidized products.
Reduction: Reacts with reducing agents to form reduced products.
Substitution: Undergoes substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Conditions vary depending on the substituent being introduced.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives .
Scientific Research Applications
Compound “3-(3-fluorophenyl)-2H-1,2,4-thiadiazol-5-one” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialized materials and chemicals .
Mechanism of Action
The mechanism of action of compound “3-(3-fluorophenyl)-2H-1,2,4-thiadiazol-5-one” involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets, leading to a series of biochemical reactions that result in its observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
CID 2632: A cephalosporin antibiotic with similar structural features.
CID 6540461: Another cephalosporin with comparable pharmacological properties.
CID 5362065: A compound with similar chemical structure and biological activity.
CID 5479530: A cephalosporin antibiotic with related chemical properties .
Uniqueness: Compound “3-(3-fluorophenyl)-2H-1,2,4-thiadiazol-5-one” stands out due to its specific chemical structure and the unique combination of properties it exhibits. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-(3-fluorophenyl)-2H-1,2,4-thiadiazol-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2OS/c9-6-3-1-2-5(4-6)7-10-8(12)13-11-7/h1-4H,(H,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIWNSQFXQVEOPR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC(=O)SN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)C2=NC(=O)SN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.